ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, also known as BMIPP, is a radiopharmaceutical compound that has been extensively studied for its potential use in the diagnosis of heart diseases. BMIPP is a fatty acid analogue that selectively accumulates in the myocardium, making it an ideal tracer for the detection of myocardial ischemia and infarction.
Mécanisme D'action
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a fatty acid analogue that selectively accumulates in the myocardium due to its affinity for the mitochondrial membrane. It is taken up by the myocardial cells and undergoes beta-oxidation, producing radioactive metabolites that can be detected by SPECT or PET imaging. The accumulation of ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in the myocardium is proportional to the amount of fatty acid metabolism, which is reduced in the presence of myocardial ischemia or infarction.
Biochemical and Physiological Effects:
ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has been shown to have no significant physiological or biochemical effects in humans or animals. It is rapidly cleared from the body and does not accumulate in any organs other than the myocardium.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a useful tool for the diagnosis of heart diseases, particularly in the detection of myocardial ischemia and infarction. It is non-invasive and can provide accurate and reliable results. However, its use is limited by the availability of SPECT or PET imaging equipment and the cost of the procedure. Additionally, ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has a short half-life, which requires timely imaging after injection.
Orientations Futures
There are several future directions for the use of ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in scientific research. One potential area of study is the use of ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in the detection of other diseases such as breast cancer and Alzheimer's disease. Another area of study is the development of new radiopharmaceutical compounds that can selectively target other organs or tissues. Additionally, the use of ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in combination with other imaging modalities such as magnetic resonance imaging (MRI) or computed tomography (CT) could provide more accurate and comprehensive diagnostic information.
Méthodes De Synthèse
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is synthesized from 6-methoxy-1,3-benzothiazole-2-amine and 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. The reaction is carried out in the presence of a catalyst and a solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is purified by column chromatography to obtain pure ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is widely used in the diagnosis of heart diseases, particularly in the detection of myocardial ischemia and infarction. It is used in conjunction with single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging to visualize the myocardium and assess its function. ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has also been studied for its potential use in the detection of other diseases such as breast cancer and Alzheimer's disease.
Propriétés
Formule moléculaire |
C15H15N3O3S |
---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H15N3O3S/c1-4-21-14(19)11-8-16-18(9(11)2)15-17-12-6-5-10(20-3)7-13(12)22-15/h5-8H,4H2,1-3H3 |
Clé InChI |
VXFMFLCFYHHOKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=C(C=C3)OC)C |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.